N,N-Diisopropylaniline
CAS No.: 4107-98-6
Cat. No.: VC3696067
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4107-98-6 |
---|---|
Molecular Formula | C12H19N |
Molecular Weight | 177.29 g/mol |
IUPAC Name | N,N-di(propan-2-yl)aniline |
Standard InChI | InChI=1S/C12H19N/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Standard InChI Key | OVSARSKQWCLSJT-UHFFFAOYSA-N |
SMILES | CC(C)N(C1=CC=CC=C1)C(C)C |
Canonical SMILES | CC(C)N(C1=CC=CC=C1)C(C)C |
Introduction
Chemical Identity and Structure
N,N-Diisopropylaniline (CAS No. 4107-98-6) is an N,N-dialkylaniline with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . Structurally, it features a phenyl ring attached to a nitrogen atom that bears two isopropyl groups, creating a tertiary amine configuration. The compound is also known by several synonyms including N,N-diisopropy aniline, diisopropyl(phenyl)amine, N,N-Diisopropylbenzenamine, and N,N-di(propan-2-yl)aniline .
The chemical structure of N,N-Diisopropylaniline consists of a phenyl ring bonded to a nitrogen atom, which is further bonded to two isopropyl groups. The spatial arrangement of these groups contributes to the compound's steric properties, which influence its reactivity and application potential in various chemical reactions.
Physical Properties
N,N-Diisopropylaniline exhibits distinctive physical properties that influence its handling, storage, and application in laboratory and industrial settings. Table 1 summarizes the key physical characteristics of this compound.
Table 1: Physical Properties of N,N-Diisopropylaniline
Property | Value |
---|---|
Physical state | Liquid |
Color | Colorless to pale yellow |
Melting point | -45°C (estimate) |
Boiling point | 95-96°C at 11 mm Hg |
Density | 0.91 g/mL at 25°C |
Refractive index | n 20/D 1.519 |
Flash point | 183°F |
pKa | 8.05±0.20 (Predicted) |
Light sensitivity | Yes |
The compound exists as a liquid at room temperature with a characteristic pale yellow coloration that may deepen upon exposure to light, indicating its photosensitivity . Its relatively high boiling point compared to smaller amines reflects the influence of the bulky isopropyl groups and the phenyl ring on intermolecular interactions.
The predicted pKa value of 8.05±0.20 indicates the compound's basic nature, though it is less basic than aliphatic amines due to the electron-withdrawing effect of the phenyl group. This property influences its reactivity in acid-base reactions and its potential as a catalyst in certain applications.
Parameter | Classification/Statement |
---|---|
GHS Symbol | GHS07 |
Signal word | Warning |
Hazard statements | H315-H319-H335 |
Precautionary statements | P261-P264-P271-P280-P302+P352-P305+P351+P338 |
Hazard Codes | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) |
WGK Germany | 3 (Severe hazard to waters) |
The hazard statements indicate that N,N-Diisopropylaniline may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Proper personal protective equipment, including gloves, eye protection, and adequate ventilation, should be employed when handling this compound. Additionally, its WGK (Wassergefährdungsklasse) rating of 3 in Germany indicates it poses a severe hazard to aquatic environments, necessitating careful disposal practices .
For storage, N,N-Diisopropylaniline should be kept in sealed containers at room temperature, protected from light due to its photosensitivity . Proper labeling and segregation from incompatible materials are essential for safe storage.
Synthesis Methods
N,N-Diisopropylaniline can be synthesized through several routes, with the most common method involving the reaction of bromobenzene with diisopropylamine . This approach represents a typical N-alkylation reaction pathway for the preparation of tertiary anilines.
The reaction typically proceeds through the following general steps:
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Nucleophilic aromatic substitution of bromobenzene with diisopropylamine
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Formation of the tertiary amine structure
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Purification to obtain the desired product
Alternative synthetic routes may include:
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Reductive amination of acetophenone with diisopropylamine
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Direct alkylation of aniline with isopropyl halides
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Catalytic N-alkylation methods using transition metal catalysts
These synthetic approaches may vary in their efficiency, yield, and purity of the final product, influencing the selection of the appropriate method based on specific requirements and available resources.
Applications and Uses
N,N-Diisopropylaniline serves multiple functions in organic synthesis and chemical research. Its tertiary amine structure makes it valuable in various applications.
Synthetic Organic Chemistry
In organic synthesis, N,N-Diisopropylaniline is primarily used as an intermediate in the preparation of more complex molecules. It has been specifically noted as a precursor in the synthesis of 4-diisopropylamino benzonitrile . The nitrogen lone pair in the compound can participate in various reactions, making it useful in the construction of nitrogen-containing organic compounds.
Additionally, it may be employed in the synthesis of more complex structures such as 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one . This demonstrates its utility in constructing intricate molecular architectures with potential applications in pharmaceutical and materials science.
Borane Chemistry
One of the more specialized applications of N,N-Diisopropylaniline is in borane chemistry. The compound forms adducts with borane, which have been reported as effective hydroborating agents . These adducts are valuable in organic synthesis for converting alkenes to organoboranes, which can then be transformed into various functional groups.
The thermal dissociation of the borane-N,N-diisopropylaniline adduct has been noted to produce gaseous diborane . This reaction has implications for controlled borane delivery systems in laboratory settings, where the gradual release of diborane can be advantageous for certain reactions.
Reagent in Synthesis of Diazabutadiene Derivatives
Research findings indicate that 2,6-diisopropylaniline, a structurally related compound, has been used in the synthesis of (E,E)-N1,N2-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (compound 1d) with a yield of 49% . While this specifically refers to 2,6-diisopropylaniline rather than N,N-diisopropylaniline, it highlights the importance of isopropyl-substituted anilines in the preparation of diazabutadiene derivatives, which have applications in coordination chemistry and catalysis.
Manufacturer | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | 436860 | 97% | 1g | $66.40 |
Alfa Aesar | H55471 | 97% | 250mg | $11.80 |
Alfa Aesar | H55471 | 97% | 1g | $39.65 |
Alfa Aesar | H55471 | 97% | 5g | $172.65 |
AK Scientific | W6158 | Not specified | 5g | $228.00 |
These pricing structures indicate that N,N-Diisopropylaniline is primarily used in research and development settings rather than large-scale industrial applications . The significant price difference between suppliers suggests that comparative shopping may be advantageous for laboratories requiring this compound.
Spectroscopic Properties and Identification
Spectroscopic methods provide valuable tools for the identification and characterization of N,N-Diisopropylaniline. While specific spectroscopic data is limited in the available sources, the compound's structural features suggest characteristic patterns in various spectroscopic techniques.
In nuclear magnetic resonance (NMR) spectroscopy, N,N-Diisopropylaniline would typically exhibit distinctive signals for the aromatic protons of the phenyl ring, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. The nitrogen atom's influence on adjacent protons would create characteristic chemical shift patterns that aid in structural confirmation.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for aromatic C-H stretching, C=C aromatic ring vibrations, C-N stretching, and aliphatic C-H stretching of the isopropyl groups. The absence of an N-H stretching band would confirm the tertiary nature of the amine.
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns typical of N,N-dialkylanilines, including potential loss of isopropyl groups and phenyl fragmentation.
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